molecular formula C7H10O3 B058354 Ethyl 4,5-dihydrofuran-2-carboxylate CAS No. 116282-14-5

Ethyl 4,5-dihydrofuran-2-carboxylate

Cat. No.: B058354
CAS No.: 116282-14-5
M. Wt: 142.15 g/mol
InChI Key: BIYJMHBVSUMWGX-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydrofuran-2-carboxylate is a heterocyclic organic compound that features a furan ring with an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5-dihydrofuran-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps. The reaction typically proceeds in the presence of a base such as sodium ethoxide, and the final product is obtained after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

Major products formed from these reactions include oxidized derivatives like carboxylic acids, reduced forms such as alcohols, and various substituted furan derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of ethyl 4,5-dihydrofuran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 4,5-dihydrofuran-2-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2,3-dihydrofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-2-9-7(8)6-4-3-5-10-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYJMHBVSUMWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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